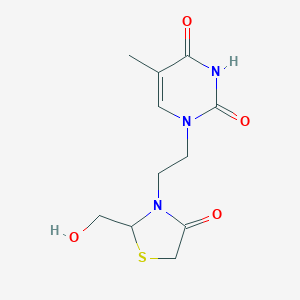
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- is a synthetic compound commonly known as Rosiglitazone. It belongs to the class of thiazolidinediones and is used in the treatment of type 2 diabetes mellitus. Rosiglitazone acts as an insulin sensitizer and helps in reducing blood glucose levels in patients with type 2 diabetes.
作用機序
Rosiglitazone acts as an insulin sensitizer by binding to and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) in adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. Rosiglitazone also has anti-inflammatory effects and can reduce the risk of cardiovascular diseases in diabetic patients.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. It also has anti-inflammatory effects and can reduce the risk of atherosclerosis and other cardiovascular diseases. Rosiglitazone has been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
実験室実験の利点と制限
Rosiglitazone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and has been extensively tested for its therapeutic potential in the treatment of type 2 diabetes mellitus. However, Rosiglitazone also has some limitations for lab experiments. It can cause fluid retention, weight gain, and edema in some patients, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on Rosiglitazone. One direction is to study the potential of Rosiglitazone in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Another direction is to develop new derivatives of Rosiglitazone with improved therapeutic potential and fewer side effects. Finally, more studies are needed to understand the long-term effects of Rosiglitazone on cardiovascular health and other metabolic parameters.
Conclusion:
Rosiglitazone is a synthetic compound commonly used in the treatment of type 2 diabetes mellitus. It acts as an insulin sensitizer and helps in reducing blood glucose levels in diabetic patients. Rosiglitazone has been extensively studied for its therapeutic potential and has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. However, Rosiglitazone also has some limitations and can cause fluid retention, weight gain, and edema in some patients. There are several future directions for the research on Rosiglitazone, including the study of its potential in the treatment of other metabolic disorders and the development of new derivatives with improved therapeutic potential and fewer side effects.
合成法
Rosiglitazone can be synthesized by the reaction of 5-methyl-2,4(1H,3H)-pyrimidinedione with 2-(2-bromoacetyl)-4-(methylthio)butyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product obtained is Rosiglitazone.
科学的研究の応用
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. Rosiglitazone has also been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
特性
CAS番号 |
181507-38-0 |
|---|---|
分子式 |
C11H15N3O4S |
分子量 |
285.32 g/mol |
IUPAC名 |
1-[2-[2-(hydroxymethyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O4S/c1-7-4-13(11(18)12-10(7)17)2-3-14-8(16)6-19-9(14)5-15/h4,9,15H,2-3,5-6H2,1H3,(H,12,17,18) |
InChIキー |
XXSFCXSXESUXIX-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
同義語 |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]thymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)


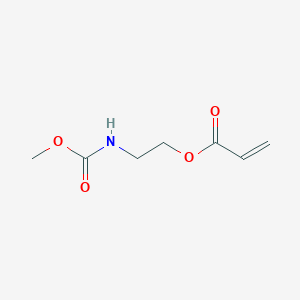
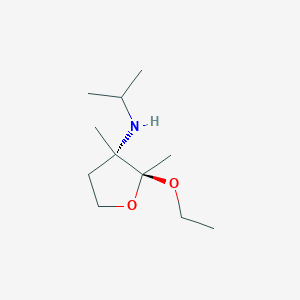
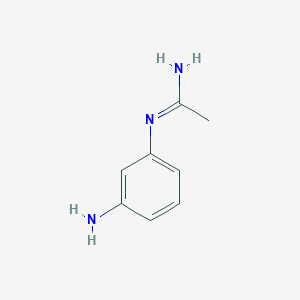
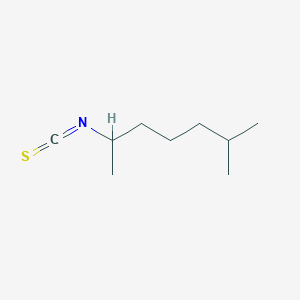
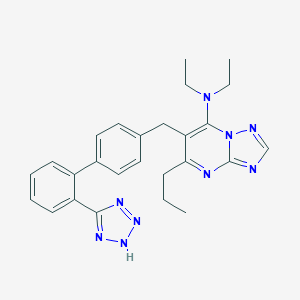


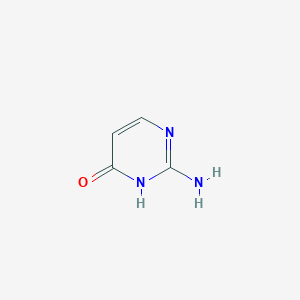


![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)